2-Bromo-4-(difluoromethyl)aniline hydrochloride
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Overview
Description
“2-Bromo-4-(difluoromethyl)aniline hydrochloride” is a chemical compound with the molecular formula C7H6BrClF2N . It is related to “4-Bromo-2-(trifluoromethyl)aniline hydrochloride”, which has a molecular weight of 276.48 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(difluoromethyl)aniline hydrochloride” can be represented by the SMILES stringCl.Nc1ccc(Br)cc1C(F)(F)F
. This indicates that the molecule consists of a bromine atom and a difluoromethyl group attached to a benzene ring, which is also attached to an amine group. The entire molecule is associated with a chloride ion .
Scientific Research Applications
Synthesis Applications
A study by Kong et al. (2017) developed a convenient method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines and BrCF2CF2Br. This process, efficient under blue LED irradiation, facilitates the installation of amino and fluoroalkyl moieties, demonstrating the compound's utility for further modifications in functional molecule synthesis (Jingjing Kong et al., 2017).
Material Science
In material science, Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, investigating the photochromic mechanism of salicylideneanil units. The study illustrated the excited state intramolecular proton-transfer process, highlighting the potential use of such compounds in creating polymeric films with fluorescent properties (E. Buruianǎ et al., 2005).
Pharmaceutical Intermediates
In the realm of pharmaceuticals, Wang et al. (2021) reported a palladium-catalyzed, ligand-promoted C-H fluorine-containing olefination of anilides, showcasing the synthetic importance of such reactions. This method highlights the adaptability of 2-Bromo-4-(difluoromethyl)aniline hydrochloride in synthesizing bioactive compounds, demonstrating its value as a pharmaceutical intermediate (Dongjie Wang et al., 2021).
Safety And Hazards
The safety data sheet for a related compound, “4-Bromo-2-(trifluoromethyl)aniline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTPWDKWTJINNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)aniline hydrochloride |
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